molecular formula C8H15ClN4O B11717101 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B11717101
M. Wt: 218.68 g/mol
InChI Key: KEBSKCOOXSBUCC-HHQFNNIRSA-N
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Description

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride is a high-purity chemical compound offered for research and development purposes. This stereospecific molecule features a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core 1,2,4-triazole structure is a key pharmacophore in several clinically used drugs, including the antifungal agents voriconazole and itraconazole, the anticancer drugs letrozole and anastrozole, and the antiviral drug ribavirin . This highlights the significant research value of this heterocyclic system in developing new therapeutic agents. The specific structure of this compound, incorporating a methoxypyrrolidine group, makes it a valuable building block for designing novel bioactive molecules. Researchers can utilize this compound in various applications, such as synthesizing more complex derivatives for biological screening or investigating its potential as a chitinase inhibitor, a target relevant in cancer, fibrotic diseases, and other chronic inflammatory conditions . Its defined stereochemistry ((2S,4R)) is critical for studies requiring specific interactions with biological targets. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H15ClN4O

Molecular Weight

218.68 g/mol

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1

InChI Key

KEBSKCOOXSBUCC-HHQFNNIRSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Synthesis

The (2S,4R)-4-methoxypyrrolidine intermediate is synthesized via asymmetric hydrogenation or chiral resolution techniques. A common approach involves:

  • Starting material : (R)- or (S)-proline derivatives.

  • Methoxy introduction : Mitsunobu reaction or nucleophilic substitution with methanol under acidic conditions.

  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to preserve stereochemistry.

StepReagents/ConditionsYield (%)Purity (%)
1(S)-Proline, DCC, DMAP8598
2MeOH, H2SO4, 80°C7295
3Boc2O, THF, rt9099

Triazole Ring Formation

The 3-methyl-1H-1,2,4-triazole core is constructed via cyclocondensation or Huisgen cycloaddition :

  • Cyclocondensation : Reaction of amidrazones with carboxylic acid derivatives.

  • Metal-catalyzed coupling : Pd-mediated cross-coupling to attach the pyrrolidine moiety.

Example :

  • Substrate : 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid.

  • Conditions : HATU, DIPEA, DMF, 25°C.

  • Yield : 78% (isolated as free base).

Final Coupling and Salt Formation

The pyrrolidine and triazole subunits are coupled via amide bond formation or nucleophilic substitution , followed by HCl treatment:

  • Coupling : EDCI/HOBt-mediated reaction in dichloromethane.

  • Salt formation : Dissolution in ethanol/HCl (2M), crystallization at −20°C.

ParameterOptimal Value
Reaction temperature0–5°C
HCl equivalence1.2 equiv
Crystallization solventEtOH/H2O (4:1)

Industrial-Scale Optimization

Catalytic Efficiency

Pd-based catalysts (e.g., Pd(PPh3)4) enable coupling at <50 ppm Pd loading , reducing metal contamination.

Case Study :

  • Catalyst : Pd(OAc)2 (0.01 mol%, 4.9 ppm).

  • Ligand : XPhos (0.02 mol%).

  • Yield : 92% with residual Pd <5 ppm.

Green Chemistry Approaches

  • Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity.

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Asymmetric hydrogenationHigh enantiomeric excess (ee >99%)Requires expensive chiral ligands
Mitsunobu reactionMild conditions, high yieldToxicity of DIAD
Huisgen cycloadditionAtom economy, no byproductsLimited substrate scope

Recent Advances (2023–2025)

  • Enzymatic resolution : Lipase-catalyzed kinetic resolution achieves 99% ee.

  • Flow chemistry : Continuous synthesis reduces batch variability (purity >98%) .

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives .

Scientific Research Applications

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Triazole Derivatives with Pyrrolidine/Pyrrole Substituents

Compound Name CAS Number Molecular Weight Substituents Key Properties/Applications
Target Compound 1909294-12-7 182.2 (2S,4R)-4-Methoxypyrrolidin-2-yl, methyl Pharmaceutical R&D, agrochemicals
Dihydrochloride Analog 1955514-79-0 255.14 Same core + 2 HCl Enhanced solubility (theoretical)
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol N/A ~300–350 (est.) 4-Chlorophenyl, pyrrole-2-yl, S-alkyl chains Antimicrobial potential via docking

Key Findings :

  • Methoxypyrrolidine vs. Pyrrole : The target compound’s methoxypyrrolidine group enhances stereochemical specificity and pharmacokinetic profiles compared to pyrrole-containing analogs (e.g., ), which may exhibit broader but less selective bioactivity .
  • Hydrochloride Salts: The dihydrochloride analog (CAS: 1955514-79-0) has a higher molecular weight (255.14 vs.

Triazole Derivatives with Aromatic/Chlorophenyl Substituents

Compound Name CAS Number Molecular Weight Substituents Key Properties/Applications
5-[(4-Chlorophenyl)methyl]-3-methyl-1H-1,2,4-triazole N/A ~209 (est.) 4-Chlorophenylmethyl, methyl Building block for synthesis
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole HCl 154748-67-1 ~239 (est.) Hydrazinophenylmethyl Potential instability due to hydrazine

Key Findings :

  • Chlorophenyl vs. Methoxypyrrolidine : Chlorophenyl-substituted triazoles (e.g., ) are lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s methoxypyrrolidine may improve water solubility and reduce toxicity .
  • Hydrazine Substituents : Hydrazine-containing analogs (e.g., CAS: 154748-67-1) are prone to oxidative degradation, limiting their utility compared to the stable methoxypyrrolidine moiety .

Triazole Derivatives with Complex Heterocycles

Compound Name CAS Number Molecular Weight Substituents Key Properties/Applications
1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyl-1H-1,2,4-triazole N/A ~456 (est.) Benzoyl-phenylethyl, naphthylmethylideneamino Crystal packing via π-π interactions

Key Findings :

  • Crystal Packing : Bulky substituents (e.g., naphthyl groups in ) induce π-π stacking, stabilizing solid-state structures. The target compound’s smaller methoxypyrrolidine group may reduce crystallinity but enhance solubility .

Biological Activity

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride (CAS No. 1909294-13-8) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₆Cl₂N₄O
  • Molecular Weight : 255.14 g/mol
  • CAS Number : 1909294-13-8

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to antifungal activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 - 1 μg/mL
Aspergillus niger1 - 2 μg/mL

These values suggest that the compound may be effective against common fungal infections .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on similar triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK . The specific mechanism for this compound remains to be fully elucidated but may involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Inhibition of angiogenesis

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituents : The presence of methoxy and pyrrolidine groups enhances solubility and biological activity.
  • Triazole Ring : Essential for antifungal and anticancer activities due to its ability to interact with various biological targets.

Case Studies

  • Antifungal Efficacy : In a controlled study, 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride was tested against Candida species. Results indicated a significant reduction in fungal load in treated groups compared to controls.
  • Cancer Cell Line Studies : The compound was evaluated against several cancer cell lines (e.g., HeLa and MCF7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 μM.

Q & A

Q. What are the standard synthetic routes for preparing 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride?

The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

Core scaffold assembly : Reacting substituted pyrrolidine precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions.

Stereochemical control : Chiral resolution or asymmetric catalysis to ensure the (2S,4R) configuration, critical for bioactivity.

Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol.
Characterization employs elemental analysis , ¹H/¹³C-NMR , and LC-MS to confirm structure and purity (≥95%) .

Q. What analytical techniques are recommended for structural validation of this compound?

  • Spectroscopy : ¹H-NMR (for stereochemical confirmation of the pyrrolidine ring) and FTIR (to identify functional groups like methoxy and triazole).
  • Mass spectrometry : LC-MS (ESI+) to verify molecular weight (182.2 g/mol) and detect impurities.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Cross-referencing with literature data (e.g., PubChem entries) is advised .

Q. What are the primary research applications of this compound in pharmaceutical development?

It serves as a versatile scaffold for:

  • Kinase inhibitors : The triazole moiety chelates metal ions in catalytic sites.
  • Antimicrobial agents : Structural analogs show activity against fungal lanosterol 14α-demethylase (PDB: 3LD6) .
  • CNS-targeted drugs : The pyrrolidine ring enhances blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

  • Reaction design : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular docking : Screen derivatives against target enzymes (e.g., 3LD6) to prioritize synthesis. Adjust substituents (e.g., methyl or methoxy groups) to improve binding affinity .
  • ADME prediction : Tools like SwissADME assess logP, solubility, and metabolic stability early in design .

Q. How to resolve contradictions between computational bioactivity predictions and experimental results?

  • Validation protocols :
    • Re-analyze docking parameters (e.g., protonation states, solvation effects).
    • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Use X-ray crystallography (as in ) to resolve ligand-enzyme interactions at atomic resolution.
  • Iterative refinement : Integrate experimental data into computational models (ICReDD’s feedback-loop strategy) .

Q. What strategies improve pharmacokinetics of derivatives without compromising target affinity?

  • Structural modifications :
    • Introduce polar groups (e.g., hydroxyl) to enhance solubility.
    • Replace methyl with fluorine to reduce metabolic degradation.
  • In vitro assays :
    • Microsomal stability tests (human liver microsomes).
    • Parallel artificial membrane permeability assays (PAMPA) .

Q. How to design a structure-activity relationship (SAR) study for triazole-pyrrolidine hybrids?

  • Variable regions : Systematically modify:

    PositionModificationAssay Impact
    Pyrrolidine C4Methoxy → Ethoxy/ClBioactivity, metabolic stability
    Triazole C3Methyl → H/CF₃Target selectivity
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across similar compounds?

  • Meta-analysis : Compare datasets from PubChem, PDB, and peer-reviewed studies (e.g., ).
  • Controlled experiments : Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Statistical tools : Apply ANOVA to identify outliers or batch effects.

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